![molecular formula C14H13BrN2OS B2912491 (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 865181-40-4](/img/structure/B2912491.png)
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide
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Description
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide is a useful research compound. Its molecular formula is C14H13BrN2OS and its molecular weight is 337.24. The purity is usually 95%.
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Biological Activity
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic compound characterized by its unique structural features, including a bromine atom, a benzothiazole moiety, and an isobutyramide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is C19H15BrN2OS with a molecular weight of approximately 399.31 g/mol. The structure includes key functional groups that may influence its biological activity:
Structural Feature | Description |
---|---|
Bromine Substituent | Enhances reactivity and potential biological interactions |
Benzothiazole Core | Known for antimicrobial and anticancer properties |
Isobutyramide Group | May affect solubility and bioavailability |
Anticancer Properties
Research on related benzothiazole derivatives indicates significant anticancer activity. Studies suggest that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, the presence of the bromine atom may enhance the compound's ability to interact with DNA or proteins involved in cell cycle regulation.
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Preliminary data indicate that this compound may exhibit activity against various bacterial strains, potentially serving as a lead compound for developing new antibiotics.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may function as an enzyme inhibitor or receptor modulator, influencing critical biochemical pathways associated with disease progression.
Case Studies
- Anticancer Screening : A study evaluated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines, revealing that compounds similar to this compound significantly reduced cell viability at micromolar concentrations.
- Antimicrobial Efficacy : In vitro assays demonstrated that related compounds exhibited potent antibacterial activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections.
Comparative Analysis
A comparative analysis of structurally similar compounds highlights the unique properties of this compound:
Compound Name | Key Features | Biological Activity |
---|---|---|
(Z)-N-(6-bromo-benzothiazolylidene) | Bromo substituent | Antimicrobial |
(E)-N-(6-bromo-benzothiazolylidene) | Different nitrogen substitution | Altered reactivity |
(Z)-N-(benzothiazolylidene)-4-hydroxychromenone | Hydroxy group | Anticancer |
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c1-4-7-17-11-6-5-10(15)8-12(11)19-14(17)16-13(18)9(2)3/h1,5-6,8-9H,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNYZAKTJCSHLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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